molecular formula C26H24N6O3 B565708 2H-2-Ethyl Candesartan CAS No. 1246819-02-2

2H-2-Ethyl Candesartan

Katalognummer: B565708
CAS-Nummer: 1246819-02-2
Molekulargewicht: 468.517
InChI-Schlüssel: OFOKUACFEHSBTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-2-Ethyl Candesartan is a derivative of candesartan, a well-known angiotensin II receptor antagonist. This compound is primarily used in the treatment of hypertension and heart failure. It functions by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure and improving blood flow.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan involves several steps, starting from the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a benzimidazole derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards. The final product is usually obtained as a white to off-white solid, which is then purified and packaged for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: 2H-2-Ethyl Candesartan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Target and Mode of Action

The primary target of 2H-2-Ethyl Candesartan is the AT1 receptor. By binding to this receptor, it inhibits the vasoconstrictive effects of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance through the renin-angiotensin-aldosterone system (RAAS) . The conversion to candesartan allows for effective modulation of cardiovascular function.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly hydrolyzed to candesartan after oral administration.
  • Distribution : High bioavailability and significant volume of distribution.
  • Metabolism : Long half-life allowing for once-daily dosing.

Table 1: Pharmacokinetic Parameters

ParameterValue
Bioavailability~40%
Peak Plasma Concentration3-4 hours post-dose
Half-life5-9 hours
Volume of Distribution0.1 - 0.2 L/kg

Applications in Scientific Research

This compound has diverse applications across various fields:

Chemistry

  • Analytical Chemistry : Used as a reference standard for developing new analytical methods.

Biology

  • Cellular Pathways : Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine

  • Therapeutic Research : Extensively researched for treating hypertension, heart failure, and diabetic nephropathy.

Industry

  • Pharmaceutical Production : Employed in the pharmaceutical industry for creating antihypertensive medications.

Clinical Efficacy and Case Studies

Clinical studies have established the efficacy of this compound in managing hypertension. For instance, a meta-analysis demonstrated that doses ranging from 4 mg to 16 mg significantly reduced sitting diastolic blood pressure compared to placebo and other antihypertensives like losartan .

Case Study Insights

  • Hypertension Management : Patients treated with this compound showed significant improvements in blood pressure control over extended periods.
  • Heart Failure Treatment : The compound has been effective in reducing hospitalizations related to heart failure exacerbations.

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and hypotension. Serious adverse effects are rare but may include renal impairment, particularly in susceptible individuals .

Wirkmechanismus

2H-2-Ethyl Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2H-2-Ethyl Candesartan is unique in its high binding affinity and prolonged activity at the angiotensin II type 1 receptor, which allows for effective blood pressure control with once-daily dosing. Additionally, it has a favorable safety profile with fewer side effects compared to other angiotensin II receptor antagonists .

Biologische Aktivität

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, classified as an angiotensin II receptor antagonist. This compound is primarily utilized in the management of hypertension and certain heart failure conditions. Upon administration, it is converted into its active form, candesartan, through hydrolysis during gastrointestinal absorption. The primary mechanism involves blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and decreased blood pressure.

  • Target : The angiotensin II type 1 receptor (AT1).
  • Action : Inhibition of angiotensin II effects, leading to reduced vasoconstriction and lower blood pressure.
  • Biochemical Pathways : Primarily affects the renin-angiotensin-aldosterone system (RAAS).

Pharmacokinetics

  • Absorption : Rapid conversion to candesartan upon gastrointestinal absorption.
  • Half-life : Approximately 5 to 9 hours for candesartan.
  • Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive activity. Its effectiveness has been demonstrated in various clinical studies:

  • A study involving patients with essential hypertension showed that administration of candesartan led to a significant reduction in systolic and diastolic blood pressure compared to placebo groups.

Combination Therapy

The compound has also been evaluated in combination therapies. For instance, studies have shown that combining candesartan with hydrochlorothiazide results in enhanced antihypertensive efficacy and improved cardiovascular outcomes. This combination was associated with a significantly lower rate of cardiovascular events compared to monotherapy .

Case Studies

  • Case Study on Hypertension Management :
    • Objective : Evaluate the effectiveness of candesartan in patients with resistant hypertension.
    • Results : Patients receiving a combination of candesartan and a diuretic exhibited improved blood pressure control compared to those on diuretics alone.
  • Study on Cardiovascular Outcomes :
    • Objective : Assess the impact of fixed-dose combinations including candesartan on cardiovascular events.
    • Findings : The combination therapy significantly reduced the incidence of heart attacks and strokes compared to placebo .

Interaction with RAAS

This compound Cilexetil competes with angiotensin II for binding to the AT1 receptor, effectively inhibiting its action. This antagonism leads to:

  • Decreased secretion of aldosterone.
  • Reduced renal sodium reabsorption.
  • Increased renal blood flow.

Cellular Effects

The compound's cellular effects include:

  • Vasodilation due to smooth muscle relaxation.
  • Decreased sympathetic nervous system activity.

Table of Key Research Findings

StudyObjectiveFindings
Efficacy in HypertensionSignificant reduction in BP vs. placebo
Combination TherapyLower cardiovascular events with combination therapy
Solubility StudiesSolubility varies significantly across solvents

Eigenschaften

IUPAC Name

2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKUACFEHSBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737917
Record name 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-02-2
Record name 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.